molecular formula C7H2Cl5NO B8719433 Pentachlorobenzamide

Pentachlorobenzamide

Cat. No. B8719433
M. Wt: 293.4 g/mol
InChI Key: WHKQPTLEJWMAQS-UHFFFAOYSA-N
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Patent
US04022830

Procedure details

A mixture of 18.0 gms. pentachlorobenzonitrile and 200 ml concentrated sulfuric acid (97 weight % H2SO4) was heated to 145° C. over a period of approximately 40 min. Complete dissolution of the pentachlorobenzonitrile was observed to occur at 130° C. thereby giving a pale straw solution. When cool, the reaction mixture was poured onto ice and the white solid thereby formed was isolated by filtration. In this manner there was formed 18.0 gms. (94% yield) pentachlorobenzamide. Identity of the product was established with the aid of both analytical and spectral data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13].S(=O)(=O)(O)[OH:15]>>[Cl:1][C:2]1[C:7]([C:8]([NH2:9])=[O:15])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 18.0 gms
CUSTOM
Type
CUSTOM
Details
to occur at 130° C.
CUSTOM
Type
CUSTOM
Details
thereby giving a pale straw solution
TEMPERATURE
Type
TEMPERATURE
Details
When cool
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the white solid thereby formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
In this manner there was formed 18.0 gms

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1C(=O)N)Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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